bisSP1

Descripción general

Descripción

bisSP1: is a compound primarily used as a linker in antibody-drug conjugates (ADCs). It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bisSP1 involves the incorporation of an azide group into the molecule. This can be achieved through various synthetic routes, including the use of azide-containing precursors and subsequent functionalization. The reaction conditions typically involve the use of copper catalysts for azide-alkyne cycloaddition reactions, which are carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes the preparation of azide-containing intermediates, followed by their functionalization to produce the final product. The use of automated synthesis and purification techniques ensures high throughput and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): bisSP1 undergoes CuAAC reactions with molecules containing alkyne groups, forming stable triazole linkages.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): this compound can also participate in SPAAC reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups, forming triazole linkages without the need for a copper catalyst.

Common Reagents and Conditions:

SPAAC: Dibenzocyclooctyne or bicyclononyne-containing molecules, typically under ambient conditions.

Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and can be used in various applications, including the development of ADCs .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

bisSP1 plays a significant role in cancer treatment by serving as a linker in ADCs. These conjugates enable the targeted delivery of cytotoxic agents directly to cancer cells, minimizing systemic toxicity. The mechanism involves:

- Targeting Specific Antigens : this compound can be attached to antibodies that recognize specific tumor antigens, enhancing the precision of cancer therapies.

- Improving Efficacy : Studies have shown that ADCs utilizing this compound demonstrate enhanced therapeutic effects compared to traditional chemotherapy, as they reduce off-target effects and increase drug localization at tumor sites .

Drug Development

The use of this compound in drug development extends beyond oncology. Its properties facilitate:

- Bioorthogonal Chemistry : The azide functionality allows for selective labeling and modification of biomolecules, which is essential for developing new therapeutics and diagnostic tools.

- Modular Design : Researchers can modify this compound to create various derivatives tailored for specific applications in drug design .

Immunotherapy

In immunotherapy, this compound has been explored for its potential to enhance immune responses against tumors:

- T-cell Engagers : By linking bispecific antibodies with this compound, researchers are developing agents that can engage T-cells more effectively against cancer cells . This approach aims to improve T-cell activation and proliferation at the tumor site.

Data Tables

The following table summarizes the key findings from various studies on the applications of this compound:

Case Study 1: ADC Development

A recent study focused on the development of an ADC using this compound as a linker. The research demonstrated that the ADC exhibited significantly higher tumor regression rates in preclinical models compared to non-targeted therapies. The specificity of the antibody used in conjunction with this compound was critical for achieving these results.

Case Study 2: Immunotherapeutic Applications

Another investigation explored the use of this compound in a bispecific T-cell engager designed to target prostate cancer cells. Results indicated that patients receiving this treatment had improved immune responses and longer progression-free survival compared to those receiving standard care.

Mecanismo De Acción

Mechanism: The mechanism of action of bisSP1 involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property allows it to act as a linker in ADCs, facilitating the conjugation of antibodies to cytotoxic drugs .

Molecular Targets and Pathways: In the context of ADCs, this compound targets specific cancer cells by linking antibodies to cytotoxic drugs. The antibodies bind to antigens on the surface of cancer cells, delivering the cytotoxic drugs directly to the target cells, thereby minimizing off-target effects and enhancing therapeutic efficacy .

Comparación Con Compuestos Similares

bis-phosphine mono-oxide: Used in palladium-catalyzed reactions.

bis-spiropyran: Used in photochromic applications.

Uniqueness: bisSP1 is unique due to its dual functionality in click chemistry, allowing it to participate in both CuAAC and SPAAC reactions. This versatility makes it a valuable tool in the synthesis of complex bioconjugates and the development of ADCs .

Actividad Biológica

BisSP1, a compound belonging to the class of bis(spiropyrazolone) derivatives, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4,4′-(arylmethylene)bis(1-phenyl-3-methyl-1H-pyrazol-5-ol) with cyclopropanes. The resulting structure incorporates a unique spiropyrazolone framework that is believed to contribute to its biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Cytotoxicity : Significant inhibitory effects against various human cancer cell lines.

- Leishmanicidal Activity : Effective against Leishmania mexicana promastigotes.

- Antioxidant Properties : Potential mechanisms involving oxidative stress modulation.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using the MTS assay across several human cancer cell lines, including RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cells. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| This compound | RKO | 0.51 ± 0.01 | 70.23 |

| This compound | A-549 | 0.65 ± 0.08 | Not Evaluated |

| This compound | MCF-7 | 1.23 ± 0.10 | Not Evaluated |

| Control | Doxycycline | - | - |

The most notable effect was observed in the RKO cell line, where this compound demonstrated a substantial inhibition rate.

Leishmanicidal Activity

In vitro tests against Leishmania mexicana revealed that this compound exhibits potent leishmanicidal activity with IC50 values below 1 µM for several derivatives, as shown in Table 2.

| Compound | IC50 (µM) | Comparison to Amphotericin B |

|---|---|---|

| This compound | 0.15 - 0.19 | Comparable (0.17 µM) |

| bis4e | 1.48 | Less Active |

| bis4f | 2.23 | Less Active |

The compounds 4b-d and 4r-s were identified as the most effective against leishmania, indicating potential for therapeutic use in treating leishmaniasis.

The mechanisms underlying the biological activity of this compound include:

- Oxidative Stress Modulation : this compound has shown potential as an antioxidant, influencing cellular oxidative states.

- Interaction with Cellular Targets : The structural characteristics of this compound may facilitate interactions with specific cellular targets involved in cancer proliferation and survival.

Case Studies and Research Findings

Several studies have employed case study methodologies to further explore the implications of this compound in various biological contexts:

- Cytotoxicity Mechanism Exploration : Research focused on elucidating how this compound affects cellular pathways involved in apoptosis and cell cycle regulation.

- Field Trials for Leishmaniasis Treatment : Investigations into the efficacy of this compound derivatives in animal models have shown promising results, warranting further clinical evaluation.

Propiedades

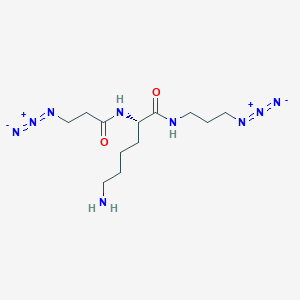

IUPAC Name |

(2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N9O2/c13-6-2-1-4-10(19-11(22)5-9-18-21-15)12(23)16-7-3-8-17-20-14/h10H,1-9,13H2,(H,16,23)(H,19,22)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQNLHXWGRMZJY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.